molecular formula C13H8ClNO3S B1364440 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde CAS No. 42191-01-5

2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde

Cat. No.: B1364440
CAS No.: 42191-01-5
M. Wt: 293.73 g/mol
InChI Key: TVVNZBSLUREFJN-UHFFFAOYSA-N
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Description

“2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde” is an organic compound with a molecular weight of 293.73 . It is also known as CNB or 4’-Chloro-2-nitrobiphenyl-4-carbaldehyde. It has attracted attention due to its unique properties and potential applications in various fields of research and industry.


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized and studied. For instance, 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone and its derivatives were synthesized, purified by flash chromatography, and characterized by spectral and elemental analysis .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H8ClNO3S/c14-10-1-4-12(5-2-10)19-13-6-3-11(15(17)18)7-9(13)8-16/h1-8H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

Its IUPAC name is 2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzaldehyde .

Scientific Research Applications

Applications in Material Science

  • High Refractive Index Polyimides: 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde derivatives are used in synthesizing transparent aromatic polyimides with high refractive indices, small birefringences, and good thermomechanical stabilities, ideal for optical and electronic materials (Tapaswi et al., 2015).

Applications in Organic Chemistry

  • Chemiluminescent Compounds: This compound can be used in synthesizing sulfanyl-substituted bicyclic dioxetanes, which show chemiluminescence upon decomposition, suggesting applications in bioanalytical methods (Watanabe et al., 2010).
  • Intermolecular Interaction Studies: Derivatives of this compound are useful in studying the effects of different substituent groups on supramolecular motifs, contributing to a deeper understanding of crystal diversity (Jacob et al., 2011).

Applications in Pharmaceutical Research

  • Antidiabetic Agent Synthesis: this compound derivatives have been synthesized and shown potential as antidiabetic agents in molecular docking and dynamic simulation studies, revealing interactions with enzymes related to diabetes (Thakral et al., 2020).
  • Cancer Cell Studies: Derivatives of this compound have been synthesized and evaluated for pro-apoptotic effects on cancer cells, suggesting potential applications in cancer therapy (Cumaoğlu et al., 2015).

Safety and Hazards

The safety information for “2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with glycolate oxidase, an enzyme involved in the metabolism of glycolate. The interaction between this compound and glycolate oxidase results in the inhibition of the enzyme’s activity, which can affect the overall metabolic pathway of glycolate .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function . Additionally, this compound has been found to affect the activity of lactate dehydrogenase, an enzyme crucial for cellular energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with glycolate oxidase involves binding to the enzyme’s active site, resulting in its inhibition . This binding interaction can lead to downstream effects on metabolic pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of gene expression. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with glycolate oxidase affects the glycolate metabolism pathway, leading to changes in metabolite levels and overall metabolic flux . The compound’s influence on metabolic pathways can have significant implications for cellular function and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions can affect the compound’s accumulation and activity within cells and tissues.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3S/c14-10-1-4-12(5-2-10)19-13-6-3-11(15(17)18)7-9(13)8-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVNZBSLUREFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393266
Record name 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42191-01-5
Record name 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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